N-Methylphenethylamine N-Methylphenethylamine N-Methylphenethylamine is a natural product found in Senegalia berlandieri, Senegalia roemeriana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 589-08-2
VCID: VC20814471
InChI: InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
SMILES: CNCCC1=CC=CC=C1
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

N-Methylphenethylamine

CAS No.: 589-08-2

Cat. No.: VC20814471

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

N-Methylphenethylamine - 589-08-2

Specification

CAS No. 589-08-2
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name N-methyl-2-phenylethanamine
Standard InChI InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Standard InChI Key SASNBVQSOZSTPD-UHFFFAOYSA-N
SMILES CNCCC1=CC=CC=C1
Canonical SMILES CNCCC1=CC=CC=C1
Boiling Point 206.0 °C

Introduction

Chemical Structure and Properties

N-Methylphenethylamine, with the molecular formula C₉H₁₃N and a molecular weight of 135.206, is structurally characterized as a phenethylamine derivative with a methyl group attached to the nitrogen atom . This chemical configuration makes it a positional isomer of amphetamine, sharing similar structural elements but with distinct pharmacological properties . The compound exists as a colorless to light yellow liquid at room temperature with specific physical properties that define its chemical behavior .

Physical Properties

N-Methylphenethylamine possesses several notable physical characteristics that distinguish it in chemical analysis and applications. The compound has a density of approximately 0.9±0.1 g/cm³, demonstrating its relatively light nature compared to water . Its boiling point registers at 201.7±9.0 °C at 760 mmHg, while its melting point has been variously reported as 0.93°C and 116°C (the latter likely referring to its hydrochloride salt form) . The compound has a flash point of 73.9±0.0 °C, indicating its flammability at relatively moderate temperatures . These properties collectively influence its handling requirements in laboratory and industrial settings.

The table below summarizes the key physical properties of N-Methylphenethylamine:

PropertyValueSource
Molecular FormulaC₉H₁₃N
Molecular Weight135.206
Physical StateColorless to light yellow liquid
Density0.9±0.1 g/cm³
Boiling Point201.7±9.0 °C at 760 mmHg
Melting Point0.93°C (free base)
Flash Point73.9±0.0 °C
Index of Refraction1.509
Exact Mass135.104797
Vapor Pressure0.3±0.4 mmHg at 25°C

Chemical Properties

N-Methylphenethylamine functions as a weak base with a pKa value of approximately 10.14 (or 10.31 according to some sources), which influences its behavior in various chemical reactions and physiological environments . This basicity stems from the nitrogen atom in its structure, which can accept a proton in acidic conditions. The compound forms a hydrochloride salt with a melting point between 162–164 °C, which is important for its storage stability and pharmaceutical applications . Its LogP value of 1.60 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and organic phases in biological systems .

The compound shows limited solubility in various solvents, being sparingly soluble in chloroform and slightly soluble in methanol . This solubility profile affects extraction methods and purification techniques when working with this compound. Additionally, N-Methylphenethylamine has a polar surface area (PSA) of 12.03000, which contributes to predictions regarding its membrane permeability and absorption characteristics in biological systems .

Biosynthesis and Natural Occurrence

N-Methylphenethylamine occurs naturally in both biological systems and various plant species, serving different biochemical functions across organisms. Understanding its natural presence provides valuable insights into its ecological and physiological significance.

Endogenous Production in Humans

In humans, N-Methylphenethylamine is endogenously produced through enzymatic processes involving phenylethanolamine N-methyltransferase, which uses phenethylamine as a substrate . This enzymatic modification significantly enhances the effects of phenethylamine, potentially influencing various neurological processes. The compound is detected in human urine in trace amounts (less than 1 μg over 24 hours), indicating its continuous production as part of normal human metabolism . The enzymatic pathway responsible for its synthesis represents an important aspect of amine neurotransmitter metabolism, connecting N-Methylphenethylamine to broader neurochemical functions in the human body.

Presence in Plant Species

Beyond human biosynthesis, N-Methylphenethylamine exists as an alkaloid in numerous plant species. Notably, some Acacia species, particularly Acacia rigidula, contain remarkably high concentrations of this compound, ranging from approximately 2300 to 5300 parts per million (ppm) . This significant concentration suggests potential ecological roles for the compound in these plant species, possibly serving defensive or adaptive functions. Additionally, N-Methylphenethylamine appears at low concentrations (less than 10 ppm) in various foodstuffs, making it a minor dietary component in human nutrition . This widespread natural occurrence across plant species demonstrates the evolutionary conservation of phenethylamine-related alkaloids across different biological kingdoms.

Synthesis Methods

Several approaches exist for the laboratory and industrial synthesis of N-Methylphenethylamine, each with specific advantages and applications. These synthetic routes have evolved to optimize yield, purity, and efficiency.

Classical Synthetic Routes

An early synthesis method reported by Carothers and colleagues involves a multi-step process beginning with phenethylamine . This approach first converts phenethylamine to its p-toluenesulfonamide derivative, followed by N-methylation using methyl iodide. The final step involves hydrolysis of the sulfonamide group to yield N-Methylphenethylamine . This classic approach demonstrates fundamental principles of amine protection and alkylation strategies commonly employed in organic synthesis. The method, while historically significant, may be less efficient than more modern synthetic approaches due to multiple steps and potential yield losses at each stage of the reaction sequence.

Modified Synthesis for Radiolabeling

A more recent synthetic method, similar in principle to the classical approach but optimized for specific applications, has been developed for producing N-Methylphenethylamine radiolabeled with carbon-14 in the N-methyl group . This process starts with converting phenethylamine to its trifluoroacetamide, followed by N-methylation using carbon-14 labeled methyl iodide, and subsequent amide hydrolysis . This specialized synthetic route enables the production of isotopically labeled N-Methylphenethylamine for use in tracer studies, metabolic investigations, and pharmacokinetic analyses. The ability to incorporate radioactive labels makes this approach particularly valuable for research applications requiring molecular tracking in biological systems, providing insights into distribution, metabolism, and excretion patterns.

Identification as a Synthesis Byproduct

In addition to being a target for direct synthesis, N-Methylphenethylamine has been identified as a byproduct in certain methamphetamine synthesis routes. Specifically, during the reductive amination of 1-phenyl-2-propanone (P2P), α-benzyl-N-methylphenethylamine can form as a synthetic route characteristic impurity . This unintended synthesis pathway highlights the chemical relationship between N-Methylphenethylamine derivatives and amphetamine-class compounds, providing forensic scientists with valuable markers for identifying illicit drug manufacturing methods. The presence of these specific impurities can serve as chemical signatures that indicate particular synthetic routes used in clandestine laboratories.

Pharmacology and Biological Activity

N-Methylphenethylamine exhibits notable pharmacological properties that position it as a biologically active compound with potential neurochemical significance. Its structural relationship to other neuroactive phenethylamines influences its physiological effects and receptor interactions.

Receptor Interactions

Like its parent compound phenethylamine and its structural isomer amphetamine, N-Methylphenethylamine functions as a potent agonist of human trace amine-associated receptor 1 (hTAAR1) . This receptor interaction contributes to its neuromodulatory effects in the central nervous system. The compound demonstrates pharmacodynamic and toxicodynamic properties comparable to those of phenethylamine, amphetamine, and other methylphenethylamines in animal models, particularly rats . These receptor-mediated effects position N-Methylphenethylamine within a broader class of trace amine compounds with significant neurochemical influence, despite their relatively low concentrations in biological systems compared to classical neurotransmitters.

Metabolism and Enzymatic Interactions

Toxicology

The toxicological profile of N-Methylphenethylamine provides essential information for its safe handling and understanding its potential health impacts. Multiple studies have established quantitative measures of its toxicity in experimental models.

Acute Toxicity

Toxicity studies have established several parameters for N-Methylphenethylamine's acute effects. The "minimum lethal dose" for mice receiving intraperitoneal administration of the hydrochloride salt is 203 mg/kg, while the median lethal dose (LD50) for oral administration to mice of the same salt form is 685 mg/kg . Additional acute toxicity studies demonstrated an LD50 of 90 mg/kg following intravenous administration to mice . These toxicity parameters indicate moderate acute toxicity, positioning N-Methylphenethylamine as less acutely toxic than many synthetic stimulants but still requiring appropriate handling precautions in laboratory and industrial settings. The significant difference between oral and intravenous toxicity values likely reflects first-pass metabolism effects, with extensive enzymatic degradation occurring during oral administration.

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